7-chloro-N-(1-phenylethyl)quinazolin-4-amine
Overview
Description
7-chloro-N-(1-phenylethyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse pharmacological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-N-(1-phenylethyl)quinazolin-4-amine typically involves the condensation of 4-chloroanthranilic acid with an appropriate amine. One common method includes the reaction of 4-chloroanthranilic acid with triethyl orthoformate to form the intermediate, which is then reacted with 1-phenylethylamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often require a catalyst or base to proceed efficiently.
Major Products:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-chloro-N-(1-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Afatinib: A quinazoline-based tyrosine kinase inhibitor.
Erlotinib: Similar to gefitinib, used in cancer treatment.
Uniqueness: 7-chloro-N-(1-phenylethyl)quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazoline derivatives. Its specific interactions with molecular targets can result in unique therapeutic profiles .
Properties
IUPAC Name |
7-chloro-N-(1-phenylethyl)quinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-11(12-5-3-2-4-6-12)20-16-14-8-7-13(17)9-15(14)18-10-19-16/h2-11H,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMMFFUKGOPGBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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